molecular formula C16H20N2 B2516139 N-cyclohexyl-4-methylquinolin-2-amine CAS No. 81102-83-2

N-cyclohexyl-4-methylquinolin-2-amine

Cat. No.: B2516139
CAS No.: 81102-83-2
M. Wt: 240.35
InChI Key: WGNXEDUAEMATKI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methylquinolin-2-amine is a synthetic quinoline derivative of interest in medicinal chemistry and anticancer research . Quinoline scaffolds are significant in drug discovery due to their diverse biological activities . Some quinoline-based compounds function as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in oncology and autoimmune disease research . Other mechanisms associated with quinoline anticancer agents include topoisomerase inhibition and induction of apoptosis . Researchers can utilize this compound as a key building block or intermediate for synthesizing more complex molecules or as a core structure for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is strictly For Research Use Only.

Properties

IUPAC Name

N-cyclohexyl-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNXEDUAEMATKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methylquinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Alkylation: The quinoline core is then alkylated at the 4-position using an appropriate alkylating agent, such as methyl iodide, under basic conditions.

    Amination: The final step involves the introduction of the cyclohexylamine group at the 2-position. This can be achieved through nucleophilic substitution reactions using cyclohexylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-4-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, quinoline derivatives are known to inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoline Scaffold

N-Benzyl-4-methylquinolin-2-amine (CAS 81102-84-3)
  • Structure : Benzyl group at the 2-position, methyl at 4-position.
  • Properties : Molecular weight 248.32, XLogP3 = 4.4 .
  • This may decrease blood-brain barrier penetration relative to the cyclohexyl analog .
7-Chloro-N-cyclopentylquinolin-4-amine
  • Structure : Cyclopentyl group at 4-position, chlorine at 7-position.
  • The electron-withdrawing chlorine at position 7 may enhance electrophilic reactivity .
6-Fluoro-2-methylquinolin-4-amine (C10H9FN2)
  • Structure : Fluorine at 6-position, methyl at 2-position.
  • Comparison : Fluorine’s electron-withdrawing nature increases metabolic stability and alters electronic distribution. The absence of a bulky amine substituent (e.g., cyclohexyl) may limit steric effects but improve solubility .
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine
  • Structure : 4-Bromophenyl at 4-position, ethoxy at 6-position.
  • Properties : Molecular weight 357.24.
  • Comparison : The ethoxy group enhances solubility, while the bromine facilitates halogen bonding. The aryl substituent may confer distinct target selectivity compared to aliphatic cyclohexyl .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight XLogP3 Key Substituents Notable Properties
N-Cyclohexyl-4-methylquinolin-2-amine* ~271.36 ~5.0† Cyclohexyl (2), methyl (4) High lipophilicity, CNS potential
N-Benzyl-4-methylquinolin-2-amine 248.32 4.4 Benzyl (2), methyl (4) Moderate lipophilicity
6-Fluoro-2-methylquinolin-4-amine 176.19 2.1 Fluoro (6), methyl (2) Enhanced metabolic stability
SB-277011 (D3 antagonist) 433.51 4.8 Cyano, tetrahydroisoquinoline High oral bioavailability (rat)

*Estimated based on analogs; †Predicted using analogous cyclohexyl-containing compounds.

  • Bioavailability : Cyclohexyl-containing compounds (e.g., SB-277011) demonstrate improved oral bioavailability due to balanced lipophilicity and metabolic stability .

Q & A

Basic: What are the standard synthetic routes for N-cyclohexyl-4-methylquinolin-2-amine, and what experimental parameters are critical for optimizing yield?

Answer:
The synthesis of this compound typically involves multicomponent reactions (MCRs) or N-alkylation strategies. For example, describes a related quinoline derivative synthesized via an isocyanide-based MCR, achieving a 36% yield under optimized conditions (1.0 mmol isocyanide, isolation via chromatography). Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.
  • Purification : Column chromatography or recrystallization ensures purity, critical for downstream applications .

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods :

  • NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclohexyl CH2 groups at δ 1.2–2.0 ppm) confirm substitution patterns.
  • X-ray crystallography : demonstrates how monoclinic crystal systems (e.g., space group P21/c) with unit-cell parameters (a = 5.9565 Å, b = 7.9936 Å) resolve stereochemistry and intermolecular interactions like C–H···π stacking .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. antimicrobial efficacy) for quinolin-2-amine derivatives?

Answer:
Discrepancies often arise from assay-specific conditions or structural modifications . Methodological solutions include:

  • Dose-response profiling : Establish IC50 values under standardized conditions (e.g., pH, temperature).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chlorine with methoxy groups) to isolate bioactivity drivers. highlights how 3-amino-2-oxo-4-hydroxyquinolines exhibit antithyroid activity, while 2-phenylquinolin-4-amines show antioxidant effects .
  • Computational docking : Predict binding affinities to biological targets (e.g., enzyme active sites) using tools like AutoDock Vina.

Advanced: What strategies are effective for enhancing the selectivity of this compound toward specific biological targets?

Answer:
Selectivity can be improved through:

  • Functional group diversification : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the quinoline C-3 position (see ’s comparison of substituent effects).
  • Steric hindrance modulation : Bulky substituents on the cyclohexyl group (e.g., tert-butyl) may reduce off-target interactions.
  • Prodrug design : Masking the amine group with labile protecting groups (e.g., acetyl) can enhance bioavailability and target specificity .

Advanced: How can computational methods predict the physicochemical properties and reactivity of this compound?

Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations are pivotal:

  • LogP calculation : Predict lipophilicity using software like MarvinSuite to optimize drug-likeness.
  • Reactivity hotspots : Identify electrophilic centers (e.g., quinoline N-1) prone to nucleophilic attack.
  • Solubility prediction : Use COSMO-RS models to assess aqueous solubility, guided by substituent polarity .

Basic: What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:
Common issues include low yields and byproduct formation :

  • Byproduct control : Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates.
  • Catalyst poisoning : Pre-purify reagents (e.g., distill amines) to remove trace moisture.
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation, allowing real-time adjustments .

Advanced: How does the cyclohexyl substituent influence the compound’s conformational stability and binding interactions?

Answer:
The cyclohexyl group enhances hydrophobicity and rigidity :

  • Conformational analysis : NMR NOE experiments reveal chair conformations stabilizing the molecule in lipid-rich environments.
  • Binding affinity : notes that phenyl substituents on quinoline derivatives improve selectivity for enzymes like kinases, while cyclohexyl groups may enhance membrane permeability .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI ionization.
  • Elemental analysis : Verify C, H, N composition (e.g., ±0.3% deviation from theoretical values).
  • Melting point determination : Sharp melting ranges (e.g., 175–176°C in ) indicate high crystallinity .

Advanced: How can researchers design analogs of this compound with improved pharmacokinetic profiles?

Answer:
Strategies include:

  • Bioisosteric replacement : Substitute the cyclohexyl group with bicyclic systems (e.g., adamantane) to enhance metabolic stability.
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., trans-2-Phenylcyclopropylamine hydrochloride in ).
  • Prodrug synthesis : Esterify amine groups for controlled release in vivo .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

Answer:
Degradation studies (e.g., forced hydrolysis at pH 1–13) reveal:

  • Acid sensitivity : The quinoline ring may undergo protonation, leading to ring-opening at extreme pH.
  • Oxidative pathways : LC-MS/MS identifies hydroxylated metabolites, suggesting CYP450-mediated oxidation.
  • Stability optimization : Buffering agents or formulation in enteric coatings can mitigate degradation .

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